![molecular formula C22H22N4O3 B3313610 N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946381-13-1](/img/structure/B3313610.png)
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as EIDD-2801, is a novel antiviral drug that has been developed to combat viral infections. This compound is a part of a new class of antiviral drugs that target RNA viruses, which have been a significant challenge for the development of antiviral drugs. EIDD-2801 has shown promising results in pre-clinical studies, and it is currently being evaluated in clinical trials for the treatment of COVID-19.
Mécanisme D'action
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a prodrug that is metabolized to its active form, N4-hydroxycytidine (NHC), in cells. NHC is a nucleoside analog that is incorporated into the viral RNA during replication, leading to the introduction of mutations in the viral genome. These mutations can be lethal to the virus or reduce its virulence, making it easier for the immune system to clear the infection. The incorporation of NHC into the viral RNA also leads to the production of defective viral particles, which further reduces the viral load.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in pre-clinical studies, and it is well-tolerated in animal models. The compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. This compound has been shown to reduce viral load and improve clinical outcomes in animal models of viral infections, including influenza and CoV infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several advantages over other antiviral drugs, including its broad-spectrum antiviral activity and its ability to induce lethal mutations in the viral genome. The compound also has good pharmacokinetic properties, making it suitable for oral administration. However, this compound is a prodrug that requires metabolism to its active form, which can limit its effectiveness in some cases. The compound also requires further evaluation in clinical trials to determine its safety and efficacy in humans.
Orientations Futures
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown promising results in pre-clinical studies, and it is currently being evaluated in clinical trials for the treatment of COVID-19. Future research should focus on the optimization of the compound's pharmacokinetic properties and the identification of potential drug interactions. The compound should also be evaluated in combination with other antiviral drugs to determine its synergistic effects. Additionally, the compound's potential for the treatment of other viral infections should be explored.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown potent antiviral activity against several RNA viruses, including influenza virus, respiratory syncytial virus (RSV), chikungunya virus, and coronaviruses (CoVs), including SARS-CoV-2. The compound has been shown to inhibit viral replication by targeting the viral RNA polymerase, which is an essential enzyme for viral replication. This compound has also been shown to have a broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-21-24-25-22(29-21)18-13-15-9-5-7-11-17(15)26(18)14-20(27)23-16-10-6-8-12-19(16)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIOVJVJWXMBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



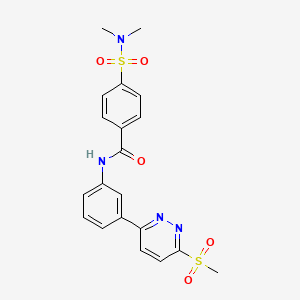


![N-(2,4-dimethylphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3313555.png)

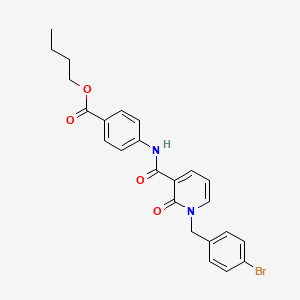
![4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3313577.png)
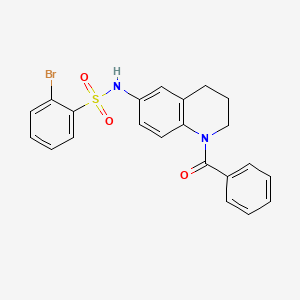
![1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3313587.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3313588.png)
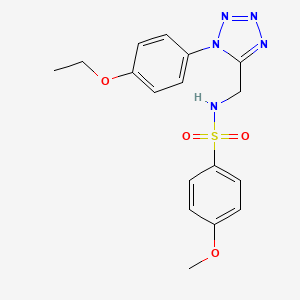
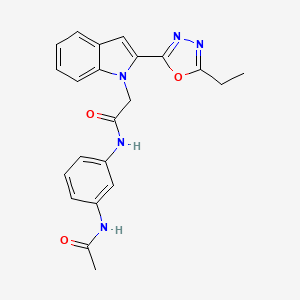
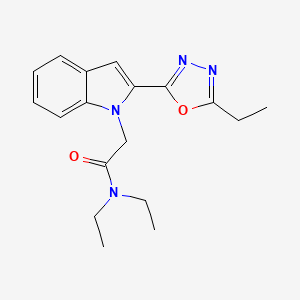
![1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3313642.png)